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Cat. No.: B1634074 Get Quote

An In-depth Technical Guide to the Molecular Structure and Conformation of

Perhydrophenanthrene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, stereoisomerism,

and conformational analysis of perhydrophenanthrene. It includes quantitative data from

computational and experimental studies, detailed experimental protocols for synthesis and

characterization, and insights into its relevance in medicinal chemistry.

Introduction to Perhydrophenanthrene
Perhydrophenanthrene (C₁₄H₂₄) is a saturated tricyclic hydrocarbon derived from the complete

hydrogenation of phenanthrene.[1] Its rigid, three-dimensional structure makes it a valuable

scaffold in stereochemical studies and a core component in various natural products, including

steroids and terpenoids. The fusion of three cyclohexane rings results in a complex

stereochemistry, with six possible diastereomers, each exhibiting unique conformational

preferences and thermodynamic stabilities.[1] Understanding the intricate relationship between

its structure and energy is crucial for its application in chemical synthesis and drug design.

Molecular Structure and Stereoisomerism
Perhydrophenanthrene possesses four chiral centers, leading to a total of six diastereomeric

pairs of enantiomers: trans-anti-trans (tat), trans-syn-cis (tsc), cis-anti-trans (cat), cis-anti-cis
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(cac), cis-syn-cis (csc), and trans-syn-trans (tst). The nomenclature describes the relative

stereochemistry of the ring fusions. The stability of these isomers is primarily dictated by the

extent of gauche-butane interactions and other steric strains.

Conformational Analysis
The individual cyclohexane rings in perhydrophenanthrene predominantly adopt a chair

conformation to minimize torsional and angle strain. However, in some isomers, such as the

trans-syn-trans configuration, the central ring is forced into a higher-energy twist-boat

conformation.[1] The relative energies of the stereoisomers have been estimated through

computational methods, such as the MM2 force field, which account for these conformational

preferences.[1]

The diagram below illustrates the relationship between the different stereoisomers of

perhydrophenanthrene.
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Stereoisomers of Perhydrophenanthrene

Quantitative Structural and Energy Data
The precise bond lengths, angles, and relative energies of the perhydrophenanthrene isomers

are critical for accurate molecular modeling and understanding their reactivity. This data is

primarily derived from X-ray crystallography of derivatives and computational chemistry studies.

Calculated Relative Energies of Stereoisomers
The relative stabilities of the perhydrophenanthrene stereoisomers have been calculated using

molecular mechanics (MM2). The trans-anti-trans (tat) isomer is the most stable, serving as the

reference point (0.00 kcal/mol).
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Stereoisomer Calculated Relative Energy (kcal/mol)

trans-anti-trans (tat) 0.00

trans-syn-cis (tsc) 2.3

cis-anti-trans (cat) 2.3

cis-anti-cis (cac) 3.6

trans-syn-trans (tst) 5.5

cis-syn-cis (csc) 6.8

Data sourced from computational studies using the MM2 force field.[1]

Crystallographic Data of a trans-syn-trans-
Perhydrophenanthrene Derivative
X-ray crystallographic analysis of a dibenzoate derivative of trans-syn-trans-

perhydrophenanthrene-9,10-diol has provided precise bond lengths and angles for this isomer.

The central ring in this isomer adopts a twist-boat conformation.

Bond/Angle Experimental Value

Average C-C bond length 1.54 Å

Average C-H bond length 1.09 Å

Average C-C-C bond angle 111.5°

Dihedral twist (central ring) 19.1°

Data from the crystal structure of a trans-syn-trans-perhydrophenanthrene derivative.[1]

Experimental Protocols
The synthesis and characterization of perhydrophenanthrene isomers require specific

experimental procedures.
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Synthesis of Perhydrophenanthrene Isomers
A common method for synthesizing a mixture of perhydrophenanthrene isomers is the catalytic

hydrogenation of phenanthrene.

Protocol: Catalytic Hydrogenation of Phenanthrene

Catalyst Preparation: A platinum(IV) oxide (Adams' catalyst) or Raney nickel catalyst is

typically used.[2]

Reaction Setup: Phenanthrene is dissolved in a suitable solvent, such as glacial acetic acid

or ethanol, in a high-pressure autoclave.

Hydrogenation: The catalyst is added to the solution, and the autoclave is purged with

hydrogen gas. The reaction is then carried out at elevated temperature and pressure (e.g.,

100-150 °C, 100-150 atm H₂).

Workup and Purification: After the reaction is complete, the catalyst is removed by filtration.

The solvent is evaporated, and the resulting mixture of perhydrophenanthrene isomers is

purified by fractional distillation or preparative gas chromatography.

The following diagram outlines the general workflow for the synthesis and characterization of

perhydrophenanthrene isomers.
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Synthesis and Characterization Workflow
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Characterization by ¹³C NMR Spectroscopy
¹³C NMR spectroscopy is a powerful tool for distinguishing between the different stereoisomers

of perhydrophenanthrene due to their distinct symmetries and chemical environments of the

carbon atoms.

Protocol: ¹³C NMR Analysis

Sample Preparation: A sample of the purified isomer is dissolved in a deuterated solvent

(e.g., CDCl₃).

Data Acquisition: The ¹³C NMR spectrum is recorded on a high-field NMR spectrometer.

Proton decoupling is used to simplify the spectrum.

Spectral Analysis: The chemical shifts of the carbon signals are compared to literature values

for known isomers.[3] The number of unique signals provides information about the

symmetry of the molecule.

Relevance in Drug Development
The rigid, well-defined three-dimensional structure of the perhydrophenanthrene scaffold

makes it an attractive core for the design of new therapeutic agents. Its derivatives have been

explored for various medicinal applications.

Perhydrophenanthrene as a Bioactive Scaffold
The perhydrophenanthrene framework is a key structural component of many biologically

active natural products, such as steroids. This has inspired the use of this scaffold in medicinal

chemistry to create novel molecules with therapeutic potential.

Application in Neurodegenerative Diseases
Recent research has shown that dihydrofuran-fused perhydrophenanthrenes possessing a

phenolic hydroxyl group exhibit potent dendritic and axonal regeneration activities.[4] One such

derivative demonstrated significant effects on the extension of dendrites and axons in damaged

neurons, suggesting its potential as a novel agent for the treatment of Alzheimer's disease.[4]

This highlights the utility of the perhydrophenanthrene core in designing molecules that can

interact with biological targets in the central nervous system.
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Cytotoxic Agents for Cancer Therapy
While not fully saturated, phenanthrene-based analogs, which share the core tricyclic structure,

have been developed as potent cytotoxic agents. For example, 9-substituted phenanthrene-

based tylophorine analogs have shown significant in vitro anticancer activity against various

human tumor cell lines. This indicates that the phenanthrene nucleus, and by extension its

saturated perhydro- counterpart, can serve as a template for the development of new

anticancer drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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